molecular formula C22H33N3O8 B561932 benzyl N-[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate CAS No. 56146-89-5

benzyl N-[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate

Cat. No.: B561932
CAS No.: 56146-89-5
M. Wt: 467.519
InChI Key: KMJIVMWBZJORPU-GHRYLNIYSA-N
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Description

Benzyl N-[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate is a complex organic compound with significant potential in various scientific fields. This compound features a benzyl group, a carbamate linkage, and a sugar moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate typically involves multiple steps:

    Protection of Functional Groups: The hydroxyl groups in the sugar moiety are protected using suitable protecting groups to prevent unwanted reactions.

    Formation of Carbamate Linkage: The protected sugar derivative is reacted with benzyl chloroformate to form the carbamate linkage.

    Deprotection: The protecting groups are removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups in the sugar moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate linkage.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or benzyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its carbamate linkage.

    Glycosylation Studies: Used in studies related to glycosylation processes in cells.

Medicine

    Drug Development: Explored as a potential drug candidate for various therapeutic applications.

    Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.

Industry

    Polymer Synthesis: Utilized in the synthesis of functional polymers.

    Material Science: Incorporated into materials for enhanced properties.

Mechanism of Action

The mechanism of action of benzyl N-[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate involves:

    Molecular Targets: The compound can target specific enzymes or receptors in biological systems.

    Pathways: It may interfere with metabolic pathways by inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate
  • N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6S)-5-Acetamido-4-[(2R,3R,4S,5S,6R)-4-[ (2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[ (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[ [ (2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[ (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[ (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Uniqueness

  • Structural Complexity : The presence of multiple functional groups and stereocenters makes it unique.
  • Versatility : Its ability to participate in various chemical reactions and applications sets it apart from similar compounds.

Properties

IUPAC Name

benzyl N-[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O8/c1-14(27)24-18-20(30)19(29)16(12-26)33-21(18)25-17(28)10-6-3-7-11-23-22(31)32-13-15-8-4-2-5-9-15/h2,4-5,8-9,16,18-21,26,29-30H,3,6-7,10-13H2,1H3,(H,23,31)(H,24,27)(H,25,28)/t16-,18-,19-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJIVMWBZJORPU-GHRYLNIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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